3-(Dotriacontyloxy)propan-1-amine
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Overview
Description
3-(Dotriacontyloxy)propan-1-amine is a long-chain alkylamine with the molecular formula C35H73NO. This compound features a propan-1-amine backbone with a dotriacontyloxy substituent, making it a significant molecule in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dotriacontyloxy)propan-1-amine typically involves the reaction of 3-chloropropan-1-amine with dotriacontanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group displaces the chlorine atom, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process includes the purification of the product through distillation or recrystallization to achieve high purity levels required for its applications.
Chemical Reactions Analysis
Types of Reactions
3-(Dotriacontyloxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The long alkyl chain can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines.
Scientific Research Applications
3-(Dotriacontyloxy)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.
Biology: Investigated for its potential role in cell membrane studies and interactions.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the formulation of specialty chemicals and materials, including lubricants and coatings.
Mechanism of Action
The mechanism of action of 3-(Dotriacontyloxy)propan-1-amine involves its interaction with biological membranes due to its amphiphilic structure. The long alkyl chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Similar Compounds
3-(Dodecyloxy)propan-1-amine: A shorter-chain analog with similar chemical properties but different physical characteristics.
2,3-Di(tetradecyloxy)propan-1-amine: Another analog with two alkyl chains, used in gene delivery systems.
Uniqueness
3-(Dotriacontyloxy)propan-1-amine is unique due to its exceptionally long alkyl chain, which imparts distinct physical and chemical properties compared to shorter-chain analogs. This uniqueness makes it particularly valuable in applications requiring specific interactions with lipid membranes or other hydrophobic environments.
Properties
CAS No. |
816438-07-0 |
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Molecular Formula |
C35H73NO |
Molecular Weight |
524.0 g/mol |
IUPAC Name |
3-dotriacontoxypropan-1-amine |
InChI |
InChI=1S/C35H73NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-34-37-35-32-33-36/h2-36H2,1H3 |
InChI Key |
MFGRIWRPDDTTBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOCCCN |
Origin of Product |
United States |
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